Azetidine, perchlorate Azetidine, perchlorate
Brand Name: Vulcanchem
CAS No.: 112405-44-4
VCID: VC20584888
InChI: InChI=1S/C3H7N.ClHO4/c1-2-4-3-1;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5)
SMILES:
Molecular Formula: C3H8ClNO4
Molecular Weight: 157.55 g/mol

Azetidine, perchlorate

CAS No.: 112405-44-4

Cat. No.: VC20584888

Molecular Formula: C3H8ClNO4

Molecular Weight: 157.55 g/mol

* For research use only. Not for human or veterinary use.

Azetidine, perchlorate - 112405-44-4

Specification

CAS No. 112405-44-4
Molecular Formula C3H8ClNO4
Molecular Weight 157.55 g/mol
IUPAC Name azetidine;perchloric acid
Standard InChI InChI=1S/C3H7N.ClHO4/c1-2-4-3-1;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5)
Standard InChI Key AEQWZRHXMKUBDN-UHFFFAOYSA-N
Canonical SMILES C1CNC1.OCl(=O)(=O)=O

Introduction

Structural and Electronic Characteristics of Azetidine Perchlorate

Molecular Architecture

Azetidine perchlorate consists of an azetidine ring (C₃H₆N) coordinated to a perchlorate anion (ClO₄⁻). The azetidine ring, a saturated four-membered heterocycle, exhibits significant ring strain due to its 90° bond angles, which is partially alleviated upon coordination with metal ions . X-ray crystallography reveals that in complexes such as [Cu(L3)(OClO₃)₂]·H₂O, the perchlorate anions engage in both monodentate and bidentate bonding modes, depending on the electron configuration of the central metal ion .

Electronic Properties

The ionization energy (IE) of azetidine, a critical factor influencing its Lewis basicity, ranges between 8.30–9.10 eV, as determined by photoelectron spectroscopy . This moderate basicity enables azetidine to act as a facultative ligand, preferentially binding to transition metals like Cu(II) and Zn(II) in distorted trigonal bipyramidal or square-pyramidal geometries . The perchlorate ion, a weak-field ligand, exerts minimal crystal field splitting, allowing metal-centered redox activity to dominate in catalytic cycles.

Table 1: Thermodynamic Properties of Azetidine

PropertyValueUnitSource
ΔfG° (formation)118.45kJ/molJoback
ΔvapH° (vaporization)29.42kJ/molJoback
Basicity (BasG)908.60kJ/molNIST
Boiling Point334.70–336.00KNIST

Synthesis and Isolation Methods

Azetidine Preparation

Azetidine is synthesized via the reduction of β-lactams (azetidinones) using lithium aluminium hydride (LiAlH₄) or LiAlH₄/AlCl₃ mixtures, which generate reactive AlClH₂ species for selective ring-opening . Alternative routes involve multistep transformations from 3-amino-1-propanol, though these are less atom-economical .

Perchlorate Salt Formation

Azetidine perchlorate complexes are typically isolated by reacting azetidine derivatives with perchloric acid (HClO₄) in anhydrous solvents. For example, [Cu(L3)(OClO₃)₂]·H₂O crystallizes from methanol/water mixtures, with lattice water molecules stabilizing the structure via O–H···O hydrogen bonds to perchlorate oxygens .

Coordination Chemistry and Lattice Interactions

Supramolecular Assembly

Crystal packing in azetidine perchlorate complexes is governed by:

  • H-bonding networks: Between perchlorate oxygens and amine hydrogens (2.8–3.1 Å) .

  • Aromatic stacking: Pyridyl substituents on ligands exhibit face-to-face π interactions (3.4 Å spacing) .

  • CH···O contacts: Aliphatic CH groups interact weakly with perchlorate oxygens (3.5–3.7 Å) .

Comparative Reactivity with Cyclic Amines

Azetidine’s small ring size confers distinct reactivity compared to five- or six-membered analogs:

Table 2: Cyclic Amine Comparison

CompoundRing SizeStrain Energy (kJ/mol)Common Applications
Aziridine3~110Alkylating agents
Azetidine4~85Metal coordination
Pyrrolidine5~25Pharmaceuticals

The reduced strain in azetidine (vs. aziridine) enhances its stability in metal complexes, while its smaller cavity (vs. pyrrolidine) enables selective substrate binding in catalysis.

Applications in Materials Science

Catalytic Frameworks

Cu(II)-azetidine perchlorate complexes catalyze aerobic oxidations, leveraging the redox activity of Cu(II)/Cu(I) cycles. The perchlorate’s non-coordinating nature in solution phases enhances catalytic turnover by minimizing anion interference .

Chiral Induction

Enantiopure azetidine ligands induce asymmetric configurations in metal centers, as evidenced by circular dichroism studies. This property is exploited in synthesizing chiral amines for pharmaceutical intermediates .

Future Research Directions

  • Computational modeling: Density functional theory (DFT) studies to predict ligand-field splitting parameters.

  • Green synthesis: Developing aqueous-phase routes to minimize perchlorate waste.

  • Biomedical applications: Exploring azetidine-perchlorate complexes as MRI contrast agents.

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